![molecular formula C20H35BO2 B14018960 trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)
trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a boron-containing organic compound. It is characterized by the presence of a cyclohexenyl group substituted with an ethyl group and a dioxaborolane moiety. This compound is of interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable cyclohexenyl precursor with a boron reagent. One common method is the reaction of trans-4-ethylcyclohexylcyclohexenone with a boronic acid or boronate ester under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the cyclohexenyl group to a more oxidized state.
Reduction: Reduction reactions may target the cyclohexenyl group or the boron moiety, leading to various reduced products.
Substitution: The compound is reactive in substitution reactions, particularly in the context of Suzuki–Miyaura coupling, where it can form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly employed in Suzuki–Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound formed by the coupling of the cyclohexenyl group with an aryl halide .
Aplicaciones Científicas De Investigación
Chemistry: The compound is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling reactions. It serves as a versatile building block for the construction of biaryl and polyaryl compounds .
Biology and Medicine: In biological and medicinal chemistry, the compound can be used to synthesize bioactive molecules and pharmaceuticals. Its ability to form stable carbon-carbon bonds makes it valuable in the development of drug candidates and therapeutic agents .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and liquid crystals. Its reactivity and stability make it suitable for various applications in material science and nanotechnology .
Mecanismo De Acción
The mechanism of action of trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boron reagent transfers the cyclohexenyl group to the palladium center, forming a palladium-cyclohexenyl complex.
Reductive Elimination: The palladium catalyst facilitates the formation of a new carbon-carbon bond between the aryl and cyclohexenyl groups, releasing the coupled product.
Comparación Con Compuestos Similares
- trans-4-Ethylcyclohexylbenzonitrile
- trans-Cyclohexane-1,2-diol
- 2-(1-Cyclohexenyl)cyclohexanone
Uniqueness: Compared to similar compounds, trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane moiety. This feature enhances its reactivity in Suzuki–Miyaura coupling reactions, making it a valuable reagent for forming carbon-carbon bonds under mild conditions .
Propiedades
Fórmula molecular |
C20H35BO2 |
|---|---|
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
2-[4-(4-ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H35BO2/c1-6-15-7-9-16(10-8-15)17-11-13-18(14-12-17)21-22-19(2,3)20(4,5)23-21/h13,15-17H,6-12,14H2,1-5H3 |
Clave InChI |
XTMNPHBYKHXMNU-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C3CCC(CC3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-N-[(naphthalen-2-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14018882.png)
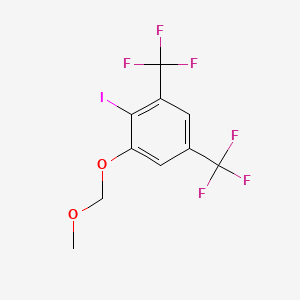

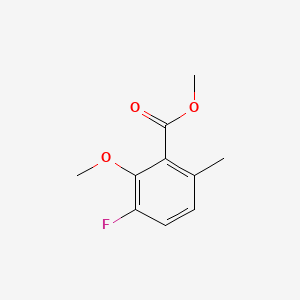
![7-Methyl-7-azabicyclo[3.2.1]octane](/img/structure/B14018921.png)
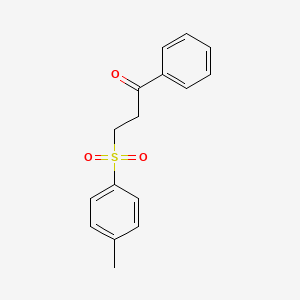
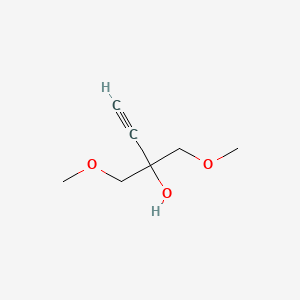
![(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one](/img/structure/B14018938.png)
![1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B14018940.png)
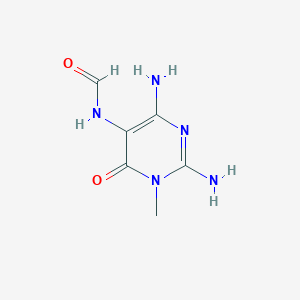
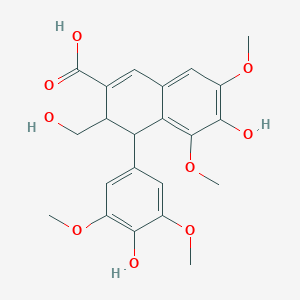
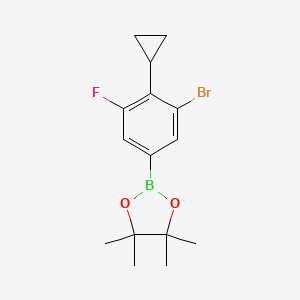

![N-{1-[(Diphenylmethyl)sulfanyl]-3-oxobutan-2-yl}acetamide](/img/structure/B14018964.png)
